molecular formula C6H9NO3 B3054439 Propionyl Oxazolidinone CAS No. 60420-27-1

Propionyl Oxazolidinone

Cat. No.: B3054439
CAS No.: 60420-27-1
M. Wt: 143.14 g/mol
InChI Key: XXUOGAYBSXZFTD-UHFFFAOYSA-N
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Description

Propionyl Oxazolidinone is a derivative of oxazolidinone, a class of compounds known for their significant role in asymmetric synthesis and as chiral auxiliaries. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound, in particular, is utilized for its ability to induce chirality in various chemical reactions, making it a valuable tool in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propionyl Oxazolidinone can be synthesized through several methods. One common approach involves the reaction of oxazolidinone with propionyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the oxazolidinone acting as a nucleophile, attacking the carbonyl carbon of the propionyl chloride to form the desired product .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Propionyl Oxazolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone ketones, while reduction can produce oxazolidinone alcohols .

Scientific Research Applications

Propionyl Oxazolidinone has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: this compound derivatives are explored for their potential antimicrobial properties.

    Industry: It is utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Propionyl Oxazolidinone involves its role as a chiral auxiliary. It induces chirality in the substrate by forming a temporary covalent bond, which allows for the selective formation of one enantiomer over the other. This selectivity is crucial in the synthesis of enantiomerically pure compounds, which are often required in pharmaceuticals and other applications .

Comparison with Similar Compounds

  • Methyl Oxazolidinone
  • Ethyl Oxazolidinone
  • Butyl Oxazolidinone

Comparison: Propionyl Oxazolidinone is unique due to its specific propionyl group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other oxazolidinone derivatives, it offers a balance between steric hindrance and electronic effects, making it particularly effective as a chiral auxiliary in various synthetic applications .

Properties

IUPAC Name

3-propanoyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-2-5(8)7-3-4-10-6(7)9/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUOGAYBSXZFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348932
Record name Propionyl Oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60420-27-1
Record name Propionyl Oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Compound 28 was prepared by reaction of (R)-(+)-4-benzyl-2-oxazolidinone with BuLi and propionyl chloride in THF according to standard literature procedures (See, Evans, D. A. Aldrichimica Acta 1982, 15, 23).
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Synthesis routes and methods II

Procedure details

Following the cyclization reaction, the formed oxazolidinone is N-acylated to form the nucleophilic precursor of the molecule. The oxazolidinone is reacted with butyllithium in hexane, to form the conjugate base and then reacted with an acyl halide such as propionyl chloride at -71° C., for 0.5-1 hour to yield the N-propionyloxazolidinone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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